molecular formula C12H15NO4 B1200448 4-[(4-Methoxybenzoyl)amino]butanoic acid CAS No. 72432-14-5

4-[(4-Methoxybenzoyl)amino]butanoic acid

Cat. No. B1200448
CAS RN: 72432-14-5
M. Wt: 237.25 g/mol
InChI Key: DZTVZKSCFQIBMV-UHFFFAOYSA-N
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Description

4-[(4-Methoxybenzoyl)amino]butanoic acid, also known as 4-[(4-methoxyphenyl)carbonyl]amino]butanoic acid, has the chemical formula C12H15NO4. It is a crystalline powder with a molecular weight of 237.25 g/mol. The compound is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 4-[(4-Methoxybenzoyl)amino]butanoic acid consists of a butanoic acid backbone with an amino group and a methoxybenzoyl group attached. You can view the 3D structure here .
  • Physical and Chemical Properties Analysis

    • Refractive Index : Predicted refractive index (n20D) is 1.54 .
  • Scientific Research Applications

    Proteomics Research

    4-[(4-Methoxybenzoyl)amino]butanoic acid: is utilized in proteomics research due to its biochemical properties. It serves as a precursor in synthesizing peptides and proteins for experimental purposes . Its stability and reactivity make it suitable for creating specific protein sequences that can be used to study protein structure, function, and interactions.

    Neurotransmitter Studies

    This compound has structural similarities to GABA (gamma-aminobutyric acid) , an important inhibitory neurotransmitter in the central nervous system. It can be used to investigate GABA receptor activity and to understand the role of GABAergic signaling in neurological disorders .

    Chemical Chaperone Potential

    Research has indicated that derivatives of 4-phenylbutyric acid , a compound related to 4-[(4-Methoxybenzoyl)amino]butanoic acid , exhibit chemical chaperone activity. This suggests potential applications in studying protein misfolding diseases, such as neurodegenerative disorders .

    Synthetic Intermediate

    The compound serves as a synthetic intermediate in organic chemistry. It can be used to synthesize various other compounds, including pharmaceuticals and complex organic molecules, due to its reactive carboxylic acid group .

    Photopharmacology

    In the field of photopharmacology, 4-[(4-Methoxybenzoyl)amino]butanoic acid is used to develop light-activated drugs. Its structure allows for modifications that enable the control of drug activity with light, providing a method for targeted therapy with reduced side effects .

    Histone Deacetylase Inhibition

    While not directly used as a histone deacetylase (HDAC) inhibitor, the compound’s structure suggests it could be modified to study HDAC inhibition. HDAC inhibitors are important in epigenetic therapies for cancer and other diseases .

    properties

    IUPAC Name

    4-[(4-methoxybenzoyl)amino]butanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H15NO4/c1-17-10-6-4-9(5-7-10)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DZTVZKSCFQIBMV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)NCCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H15NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60222721
    Record name N-anisoyl-GABA
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60222721
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    237.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-[(4-Methoxybenzoyl)amino]butanoic acid

    CAS RN

    72432-14-5
    Record name 4-p-Anisamidobutyric acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=72432-14-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N-Anisoyl-GABA
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432145
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N-anisoyl-GABA
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60222721
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    10.2 g. of p-methoxybenzoyl chloride are added at 30° C. in one portion while stirring well to 30.9 g. of 4-amino-butyric acid, 24.0 g. of sodium hydroxide and 300 ml. of ion-free water. After 2 hours, the mixture is acidified with 75 ml. of concentrated hydrochloric acid at a temperature below 10° C. The precipitate is filtered off, washed ion-free with water, dried in a drying oven at 65° C. over phosphorus pentoxide and then recrystallized from 45 ml. of acetone/low-boiling petroleum ether (3:1). There is obtained 4-(p-methoxybenzoylamino)butyric acid having a melting point of 120.5°-122° C.
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